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Compound of Interest

Compound Name: Telaglenastat Hydrochloride

Cat. No.: B3324489 Get Quote

Telaglenastat Hydrochloride: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical

properties of Telaglenastat Hydrochloride (CB-839), a first-in-class, orally bioavailable

inhibitor of glutaminase 1 (GLS1). This document is intended to serve as a valuable resource

for researchers, scientists, and professionals involved in drug development, offering detailed

information on the compound's characteristics, synthesis, and analysis.

Chemical and Physical Properties
Telaglenastat Hydrochloride is a potent and selective inhibitor of the KGA (kidney-type

glutaminase) and GAC (glutaminase C) splice variants of GLS1.[1] Its inhibitory action disrupts

cancer cell metabolism, leading to antitumor activity. The hydrochloride salt form enhances the

compound's solubility and suitability for pharmaceutical development.

Table 1: Chemical and Physical Properties of
Telaglenastat and its Hydrochloride Salt
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Property
Telaglenastat (Free
Base)

Telaglenastat
Hydrochloride

Source(s)

IUPAC Name

N-[5-[4-[6-[[2-[3-

(trifluoromethoxy)phen

yl]acetyl]amino]-3-

pyridazinyl]butyl]-1,3,4

-thiadiazol-2-yl]-2-

pyridineacetamide

2-(pyridin-2-yl)-N-(5-

(4-(6-(2-(3-

(trifluoromethoxy)phen

yl)acetamido)pyridazin

-3-yl)butyl)-1,3,4-

thiadiazol-2-

yl)acetamide

hydrochloride

[2][3]

Synonyms CB-839 CB-839 Hydrochloride [2][3]

CAS Number 1439399-58-2 1874231-60-3 [2][3]

Molecular Formula C26H24F3N7O3S C26H25ClF3N7O3S [2][3]

Molecular Weight 571.57 g/mol 608.04 g/mol [2][3]

Appearance Solid powder To be determined [4]

Melting Point Not available Not available

pKa (Predicted)
Strongest Acidic: 6.94,

Strongest Basic: 4.33
Not available

Solubility

Water: Insoluble (<1

mg/mL) DMSO: 100

mg/mL (174.95 mM)

Ethanol: Insoluble

Water: 0.00151

mg/mL (predicted)
[4][5][6][7]

Storage

Powder: -20°C (2

years) In DMSO:

-80°C (6 months)

Dry, dark at 0-4°C

(short term) or -20°C

(long term)

[4][8]

Mechanism of Action
Telaglenastat functions by inhibiting glutaminase, a key enzyme in the metabolic pathway that

converts glutamine to glutamate.[1][6][9] This process is crucial for many cancer cells, which

rely on glutamine as a primary source of carbon for the TCA cycle and for the synthesis of
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essential molecules. By blocking this pathway, Telaglenastat effectively starves cancer cells of

the necessary building blocks for proliferation and survival.
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Mechanism of action of Telaglenastat.

Experimental Protocols
Synthesis of Telaglenastat
The synthesis of Telaglenastat is detailed in patent US8604016B2, where it is designated as

compound 670. The following is a summarized multi-step synthesis protocol based on the

procedures described in the patent.
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General Synthesis Workflow for Telaglenastat

Starting Materials

Intermediate Synthesis

Final Product Formation
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A generalized workflow for the synthesis of Telaglenastat.
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Step-by-step synthesis (conceptual):

Amide Coupling: A substituted phenylacetic acid is coupled with a substituted pyridazine

derivative. This is a standard amide bond formation reaction, likely employing coupling

agents such as HATU or EDC/HOBt in a suitable aprotic solvent like DMF or DCM.

Alkylation: The resulting intermediate undergoes an alkylation reaction to introduce the butyl

linker. This typically involves a Williamson ether synthesis-like reaction with a bifunctional

linker.

Thiadiazole Formation: The precursor is then cyclized to form the 1,3,4-thiadiazole ring. This

can be achieved by reacting with a thiocarbonyl source, such as thiosemicarbazide, followed

by cyclization.

Final Amide Coupling: The thiadiazole intermediate is then coupled with 2-pyridineacetic acid

to form the final Telaglenastat molecule.

Purification: The crude product is purified using chromatographic techniques, such as

column chromatography on silica gel, followed by recrystallization or preparative HPLC to

yield the pure compound.

Salt Formation: To obtain Telaglenastat Hydrochloride, the free base is treated with a

solution of hydrochloric acid in a suitable solvent like ether or isopropanol, followed by

precipitation or crystallization of the salt.

Analytical Characterization
High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method is suitable for the analysis of Telaglenastat Hydrochloride.

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic

acid).

Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum

absorbance for the chromophores in the molecule).

Injection Volume: 10 µL.

Column Temperature: 30°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of

Telaglenastat Hydrochloride.

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

¹H NMR: Expected signals would include aromatic protons from the phenyl, pyridine, and

pyridazine rings, methylene protons from the butyl linker and acetamide groups, and amide

protons.

¹³C NMR: Expected signals would correspond to the carbons of the aromatic rings, the

thiadiazole ring, the carbonyl groups of the amides, and the aliphatic carbons of the butyl

linker.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of

Telaglenastat Hydrochloride.

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is typically used.

Expected [M+H]⁺: For the hydrochloride salt, the protonated molecule of the free base would

be observed at m/z 572.17.

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to study the fragmentation

pattern, which would likely involve cleavages of the amide bonds and the butyl linker,

providing further structural confirmation.

Biological Assays
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Glutaminase Inhibition Assay:

The inhibitory activity of Telaglenastat against GLS1 can be determined using a coupled-

enzyme assay.

Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, EDTA, and NAD⁺.

Enzyme and Substrate: Add recombinant human GLS1 enzyme and its substrate, L-

glutamine.

Coupling Enzyme: Include glutamate dehydrogenase, which converts the product glutamate

to α-ketoglutarate and reduces NAD⁺ to NADH.

Inhibitor: Add varying concentrations of Telaglenastat Hydrochloride.

Detection: Monitor the increase in absorbance at 340 nm due to the formation of NADH over

time using a spectrophotometer.

IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of inhibition against

the logarithm of the inhibitor concentration.

Cell Proliferation Assay:

The anti-proliferative effect of Telaglenastat on cancer cell lines can be assessed using assays

such as the MTT or CellTiter-Glo assay.

Cell Seeding: Plate cancer cells (e.g., triple-negative breast cancer cell lines known to be

glutamine-dependent) in 96-well plates and allow them to adhere overnight.

Treatment: Treat the cells with a serial dilution of Telaglenastat Hydrochloride for a

specified period (e.g., 72 hours).

Assay: Add the MTT reagent or CellTiter-Glo reagent to the wells and incubate according to

the manufacturer's protocol.

Measurement: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo) using

a plate reader.
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GI₅₀/IC₅₀ Calculation: Determine the concentration of Telaglenastat that causes 50%

inhibition of cell growth.

Analytical and Biological Workflow for Telaglenastat
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Workflow for the synthesis, characterization, and biological evaluation of Telaglenastat.

This technical guide provides a foundational understanding of the chemical and physical

properties of Telaglenastat Hydrochloride, along with key experimental methodologies. For

further detailed information, researchers are encouraged to consult the referenced patents and

scientific literature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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